4-Hydroxymephentermine

Übersicht

Beschreibung

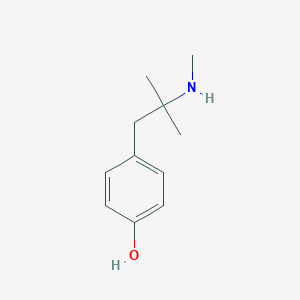

4-Hydroxymephentermine is a chemical compound that belongs to the class of sympathomimetic agents. It is a hydroxylated derivative of mephentermine, which is known for its use in maintaining blood pressure in hypotensive states. The compound is characterized by the presence of a hydroxyl group attached to the phenyl ring of mephentermine, enhancing its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymephentermine typically involves the hydroxylation of mephentermine. One common method is the catalytic hydroxylation using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to ensure selective hydroxylation at the para position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxymephentermine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to mephentermine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of mephentermine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Vasopressor Activity

4-Hydroxymephentermine may exhibit vasopressor effects similar to those of mephentermine, which acts by stimulating adrenergic receptors to increase blood pressure. This property could be beneficial in treating hypotension during surgical procedures or in critical care settings.

2. Research in Sympathomimetic Agents

Being structurally related to other sympathomimetics, this compound can be utilized in research aimed at understanding the mechanisms of adrenergic stimulation and the development of new therapeutic agents targeting cardiovascular conditions.

Toxicological Applications

1. Doping Control

Due to its structural similarity to banned substances like mephentermine and phentermine, this compound can be relevant in doping analysis. Studies have shown that metabolites of sympathomimetic drugs can be detected in urine samples, making it crucial for anti-doping agencies to monitor such compounds .

2. Metabolic Studies

Research into the metabolic pathways of this compound could provide insights into its pharmacokinetics and potential interactions with other drugs. Understanding its metabolism is essential for evaluating safety profiles and therapeutic windows.

Wirkmechanismus

4-Hydroxymephentermine exerts its effects primarily through its action on adrenergic receptors. It acts as an alpha-adrenergic receptor agonist, leading to the release of endogenous norepinephrine. This results in increased cardiac output and elevated systolic and diastolic blood pressures. The compound also has indirect effects on beta-adrenergic receptors, contributing to its overall sympathomimetic activity.

Vergleich Mit ähnlichen Verbindungen

Mephentermine: The parent compound, known for its use in treating hypotension.

Phentermine: A related compound with similar sympathomimetic properties but primarily used as an appetite suppressant.

Methamphetamine: Shares structural similarities but has a significantly different pharmacological profile and is primarily known for its stimulant effects.

Uniqueness: 4-Hydroxymephentermine is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties and provides additional sites for chemical modification. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

4-Hydroxymephentermine is a derivative of mephentermine, a sympathomimetic amine primarily used as a vasopressor and stimulant. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CHNO) is characterized by the presence of a hydroxyl group at the para position of the aromatic ring compared to its parent compound, mephentermine. This structural modification is believed to influence its biological activity significantly.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Vasopressor Activity : Similar to mephentermine, this compound exhibits vasopressor effects, which are beneficial in treating hypotension. Studies indicate that it may be 2-4 times more potent than mephentermine in increasing blood pressure, particularly in conditions like spinal anesthesia and orthostatic hypotension .

- Stimulant Properties : The compound acts as a central nervous system stimulant, potentially increasing alertness and energy levels. This effect is attributed to its action on adrenergic receptors .

- Metabolism and Excretion : Research indicates that this compound undergoes phase I metabolism, producing various metabolites. Its excretion patterns have been studied in relation to other sympathomimetics, providing insights into its pharmacokinetics .

This compound primarily exerts its effects through the following mechanisms:

- Adrenergic Receptor Agonism : It acts as an agonist at alpha- and beta-adrenergic receptors, leading to increased vascular resistance and heart rate, respectively. This dual action contributes to its effectiveness as a vasopressor .

- Impact on Neurotransmitter Release : The compound may enhance the release of norepinephrine and dopamine in the synaptic cleft, further contributing to its stimulant effects .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case of Hypotension Management : A study documented the successful use of this compound in managing hypotension during surgical procedures under spinal anesthesia. Patients exhibited significant increases in systolic and diastolic blood pressure without adverse effects .

- Psychiatric Implications : There have been reports linking mephentermine derivatives to psychotic episodes in patients with a history of substance abuse. While direct evidence for this compound is limited, caution is advised due to its stimulant properties .

- Doping Analysis : In sports medicine, this compound has been detected in urine samples post-ingestion of related compounds, raising concerns regarding its potential for misuse among athletes .

Research Findings

Recent studies have focused on the biological activities and safety profiles of this compound:

- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits stimulant properties, it has a relatively low toxicity profile when administered at therapeutic doses .

- Comparative Studies : Comparative analyses with mephentermine indicate that this compound may offer enhanced efficacy with potentially reduced side effects due to its altered pharmacokinetic properties .

Eigenschaften

IUPAC Name |

4-[2-methyl-2-(methylamino)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12-3)8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYUAKVZOYAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152918 | |

| Record name | 4-Hydroxymephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120583-09-7 | |

| Record name | 4-Hydroxymephentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxymephentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.